molecular formula C9H11ClO2 B3384058 2-Chloro-4-(2-methoxyethyl)phenol CAS No. 52076-13-8

2-Chloro-4-(2-methoxyethyl)phenol

Cat. No. B3384058
CAS RN: 52076-13-8
M. Wt: 186.63 g/mol
InChI Key: GRXITKOCHGVOMH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyethyl)phenol is a chemical compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-Chloro-4-(2-methoxyethyl)phenol can be achieved by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. A single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst directly produces 4-(2’-methoxyethyl)phenol .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(2-methoxyethyl)phenol is 1S/C9H11ClO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 . The InChI key is GRXITKOCHGVOMH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-4-(2-methoxyethyl)phenol is a liquid at room temperature .

Safety and Hazards

2-Chloro-4-(2-methoxyethyl)phenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound can be used in the preparation of a methyl analog of metoprolol (mam) , a beta-blocker used to treat high blood pressure and chest pain. Beta-blockers work by blocking the effects of the hormone epinephrine, also known as adrenaline, on the heart. They do this by binding to beta receptors on the cells of the heart and blood vessels, blocking adrenaline from binding to these receptors. This slows down the heart rate and reduces the force at which blood is pumped around the body, reducing blood pressure.

Mode of Action

If we consider its use in the synthesis of mam , we can infer that it might interact with its targets in a similar way to beta-blockers. Beta-blockers block the binding of adrenaline to beta receptors, preventing the usual effects of adrenaline, such as increased heart rate and blood pressure.

Biochemical Pathways

Given its potential use in the synthesis of mam , it’s plausible that it could affect pathways related to the cardiovascular system, particularly those involving the regulation of heart rate and blood pressure.

Result of Action

Considering its potential use in the synthesis of mam , it’s plausible that it could have effects similar to those of beta-blockers, which include reduced heart rate and blood pressure.

properties

IUPAC Name

2-chloro-4-(2-methoxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXITKOCHGVOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methoxyethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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